molecular formula C11H10I2O3 B2941839 (2E)-3-(4-Ethoxy-3,5-diiodophenyl)acrylic acid CAS No. 938018-89-4

(2E)-3-(4-Ethoxy-3,5-diiodophenyl)acrylic acid

Cat. No.: B2941839
CAS No.: 938018-89-4
M. Wt: 444.007
InChI Key: VIVKFZXPGQNPKQ-ONEGZZNKSA-N
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Description

(2E)-3-(4-Ethoxy-3,5-diiodophenyl)acrylic acid is an organic compound characterized by the presence of ethoxy, diiodo, and acrylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-Ethoxy-3,5-diiodophenyl)acrylic acid typically involves the following steps:

    Ethoxylation: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable catalyst.

    Acrylic Acid Formation: The acrylic acid moiety can be synthesized through a Knoevenagel condensation reaction between an aldehyde and malonic acid in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-Ethoxy-3,5-diiodophenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, where the iodine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogen exchange reactions using halogenating agents like chlorine or bromine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2E)-3-(4-Ethoxy-3,5-diiodophenyl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (2E)-3-(4-Ethoxy-3,5-diiodophenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of iodine atoms can enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-Methoxy-3,5-diiodophenyl)acrylic acid: Similar structure with a methoxy group instead of an ethoxy group.

    (2E)-3-(4-Ethoxy-3,5-dibromophenyl)acrylic acid: Similar structure with bromine atoms instead of iodine atoms.

    (2E)-3-(4-Ethoxy-3,5-dichlorophenyl)acrylic acid: Similar structure with chlorine atoms instead of iodine atoms.

Uniqueness

The uniqueness of (2E)-3-(4-Ethoxy-3,5-diiodophenyl)acrylic acid lies in the presence of both ethoxy and diiodo functional groups, which confer distinct chemical and biological properties. The iodine atoms enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10I2O3/c1-2-16-11-8(12)5-7(6-9(11)13)3-4-10(14)15/h3-6H,2H2,1H3,(H,14,15)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVKFZXPGQNPKQ-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1I)C=CC(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1I)/C=C/C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10I2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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